Kinase Inhibition Potency: IC50 Comparison Against FGFR1
The 5-methoxy substitution is a critical motif in potent FGFR inhibitors. A derivative of this compound, PLX647(OMe) (which incorporates the 5-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl moiety), demonstrates an IC50 of 2.10 nM against the FGFR1 kinase [1]. This is a direct, head-to-head comparison with its close structural analog, PLX647, which lacks this specific 5-methoxy substitution. PLX647(OMe) is described as 'a slightly less potent inhibitor of FMS than PLX647 but has better aqueous solubility' , illustrating how this substitution can fine-tune activity and physicochemical properties within a series.
| Evidence Dimension | Inhibitory potency against FGFR1 |
|---|---|
| Target Compound Data | IC50 = 2.10 nM (PLX647(OMe) derivative) |
| Comparator Or Baseline | PLX647 (an analog lacking the 5-methoxy substitution) |
| Quantified Difference | Slightly less potent but with improved solubility (exact fold-change not reported in source) |
| Conditions | Inhibition of FGFR1 in HUVEC assessed as reduction in FGF2-induced ERK phosphorylation; preincubation for 60 mins followed by FGF2 stimulation |
Why This Matters
This quantifies the specific contribution of the 5-methoxy-azaindole fragment to kinase binding affinity, which is essential for SAR-driven optimization in medicinal chemistry.
- [1] BindingDB. BDBM50238816 / CHEMBL4084079. IC50 for FGFR1. View Source
